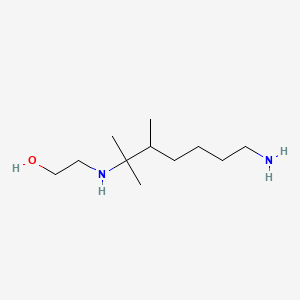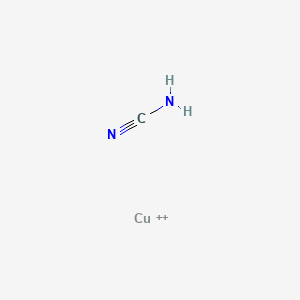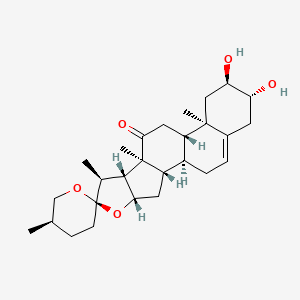
Kammogenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kammogenin is a steroidal saponin glycoside found predominantly in the Agave genus, particularly in Agave salmiana. Steroidal saponins are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound glycosides, such as magueyoside B, have shown potential in reducing cancer cell viability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kammogenin can be extracted from Agave salmiana sap using various methods. One common approach involves the use of fast centrifugal partition chromatography (FCPC) to fractionate an acetone extract of concentrated agave sap . This method allows for the isolation of this compound glycosides by separating them based on their partition coefficients.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of agave sap followed by purification using techniques such as ultrasonically assisted extraction (UAE) and solvent maceration . UAE using water has been found to be an efficient method for recovering bioactive compounds from agave bagasse, a waste material generated during agave sap collection .
Chemical Reactions Analysis
Types of Reactions
Kammogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol and ethanol are often used in these reactions to facilitate the dissolution of reagents and the compound itself .
Major Products Formed
The major products formed from the reactions of this compound include various glycosides and aglycones. For instance, the oxidation of this compound can lead to the formation of this compound glycosides, which have shown significant biological activity .
Scientific Research Applications
Chemistry: Kammogenin and its derivatives are used as starting materials for the synthesis of other bioactive compounds.
Mechanism of Action
Kammogenin exerts its effects primarily through the induction of apoptosis in cancer cells. The compound interacts with specific molecular targets, such as caspases, which are enzymes involved in the apoptotic pathway . Additionally, this compound glycosides have been shown to modulate inflammation by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Kammogenin is often compared with other steroidal saponins found in agave plants, such as manogenin and hecogenin. While all these compounds share similar structural features, this compound is unique in its ability to induce apoptosis without causing necrosis, unlike hecogenin . Other similar compounds include gentrogenin and magueyoside C, which also exhibit cytostatic activity on cancer cells .
Properties
CAS No. |
564-44-3 |
|---|---|
Molecular Formula |
C27H40O5 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |
InChI |
InChI=1S/C27H40O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h5,14-15,17-22,24,28-29H,6-13H2,1-4H3/t14-,15+,17-,18+,19+,20-,21-,22+,24+,25+,26-,27-/m1/s1 |
InChI Key |
VSDHOXTXGGJBPB-CIKVEIHBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC=C6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CC(C(C6)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



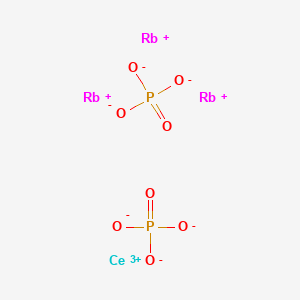
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
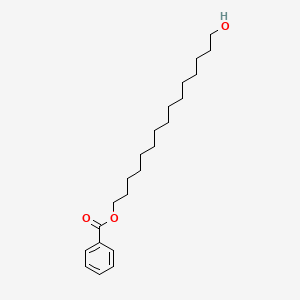
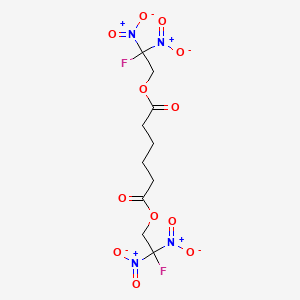


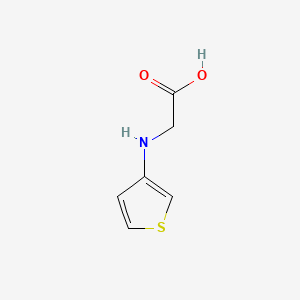

![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
